5-Fluoro Paliperidone-d4
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Overview
Description
5-Fluoro Paliperidone-d4: is a deuterated analog of 5-Fluoro Paliperidone, which is a derivative of Paliperidone. Paliperidone is an atypical antipsychotic drug used primarily in the treatment of schizophrenia and schizoaffective disorders. The deuterated form, this compound, is often used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro Paliperidone-d4 involves multiple steps, starting from the appropriate fluorinated benzisoxazole derivative. The key steps include:
Fluorination: Introduction of the fluorine atom into the benzisoxazole ring.
Deuteration: Incorporation of deuterium atoms into the piperidine ring.
Coupling Reactions: Formation of the final compound through coupling reactions involving the fluorinated benzisoxazole and the deuterated piperidine derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro Paliperidone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents, such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in this compound can yield a ketone or aldehyde derivative .
Scientific Research Applications
Chemistry: 5-Fluoro Paliperidone-d4 is used as a reference standard in analytical chemistry for the quantification and identification of Paliperidone and its metabolites.
Biology: In biological research, it is used to study the pharmacokinetics and metabolism of Paliperidone in various biological matrices, such as plasma and tissues.
Medicine: The compound is employed in clinical studies to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .
Mechanism of Action
The mechanism of action of 5-Fluoro Paliperidone-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of its other pharmacological effects .
Comparison with Similar Compounds
Paliperidone: The parent compound, used as an antipsychotic medication.
Risperidone: Another antipsychotic drug, which is metabolized to Paliperidone in the body.
5-Fluoro Paliperidone: The non-deuterated analog of 5-Fluoro Paliperidone-d4.
Comparison: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise analytical studies. Compared to Paliperidone and Risperidone, this compound offers advantages in pharmacokinetic studies due to its stable isotope labeling, which facilitates accurate tracking and quantification in biological systems .
Properties
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVATZOFABXGUAB-FJVJJXCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.